molecular formula C11H12Br2O2 B1334814 Benzyl 2,4-dibromobutanoate CAS No. 23085-60-1

Benzyl 2,4-dibromobutanoate

Cat. No.: B1334814
CAS No.: 23085-60-1
M. Wt: 336.02 g/mol
InChI Key: XQJJSEGHTSUQBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2,4-dibromobutanoate can be synthesized through the reaction of 2,4-dibromobutyryl chloride with benzyl alcohol. The reaction typically occurs in the presence of a base such as pyridine and a solvent like dichloromethane, under an inert atmosphere at temperatures ranging from 0 to 20°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,4-dibromobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Amino or thiol derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Benzyl 2,4-dibromobutanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of benzyl 2,4-dibromobutanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2,4-Dibromobutyric acid benzyl ester
  • Methyl 2,4-dibromobutyrate
  • Ethyl 2,4-dibromobutyrate

Comparison: Benzyl 2,4-dibromobutanoate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. The benzyl group enhances its solubility in organic solvents and its ability to participate in specific chemical reactions .

Properties

IUPAC Name

benzyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945761
Record name Benzyl 2,4-dibromobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23085-60-1, 50712-74-8
Record name Phenylmethyl 2,4-dibromobutanoate
Source CAS Common Chemistry
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutanoate
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Record name Benzyl 2,4-dibromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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